1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
Description
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a triazole derivative featuring a sulfonyl linkage to a substituted phenyl group. The 1,2,4-triazole core is a well-established heterocyclic scaffold known for diverse biological activities, including fungicidal, pesticidal, and antimicrobial properties . The compound’s structure includes a 2-ethoxy-5-isopropyl-4-methylphenyl substituent, which likely enhances its lipophilicity and target-binding specificity compared to simpler triazole derivatives.
Properties
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-5-20-13-6-11(4)12(10(2)3)7-14(13)21(18,19)17-9-15-8-16-17/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFDFXMKGSBGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles, characterized by its unique structural features that include a sulfonyl group and various substituents on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 366.43 g/mol. The compound's structure can be represented as follows:
Key Physical Properties:
- Boiling Point: Predicted at around 567.4 ± 60.0 °C
- Density: Approximately 1.32 ± 0.1 g/cm³
- pKa: -5.08 ± 0.60
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Studies have indicated that this compound exhibits significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species. The mechanism is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
Antibacterial Activity
Preliminary research suggests that this compound also possesses antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, potentially through mechanisms similar to those observed in other triazole derivatives.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is under investigation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2023) | Antifungal Activity | Demonstrated effective inhibition of Candida albicans growth with an IC50 value of 12 µg/mL. |
| Kumar et al. (2024) | Antibacterial Properties | Showed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
| Lee et al. (2023) | Anticancer Effects | Reported selective cytotoxicity in MCF-7 breast cancer cells with an IC50 of 15 µg/mL; induced apoptosis via caspase activation. |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Ergosterol Pathway Inhibition: Similar to other triazoles, it inhibits enzymes involved in ergosterol biosynthesis.
- DNA Interaction: Potential intercalation into DNA has been suggested, leading to disruption of replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:
Key Comparative Insights
Sulfonyl Linkage vs. Other Functional Groups The sulfonyl group in the target compound is associated with improved specificity in enzyme inhibition compared to carbonyl amide linkages (e.g., 1-substituted-phenyl-4-phenylaminocarbonyl analogs) . Sulfinyl groups (e.g., in ’s compound) exhibit chiral-dependent pesticidal activity, whereas sulfonyl groups may offer broader stability and resistance to metabolic degradation .
Substituent Effects on Bioactivity
- Ethoxy and Isopropyl Groups : The 2-ethoxy-5-isopropyl-4-methylphenyl substituent likely enhances lipophilicity, improving membrane penetration in agricultural applications. Similar bulky substituents in Epoxiconazole and Penconazole contribute to their fungicidal breadth .
- Halogenated Phenyl Groups : Chloro/fluoro substituents (e.g., in Epoxiconazole) are common in commercial fungicides due to their electron-withdrawing effects, which enhance binding to cytochrome P450 enzymes. The absence of halogens in the target compound may reduce environmental persistence .
Thione vs. Sulfonyl Derivatives
- Triazole-thiones (e.g., ’s compound) show potent antimicrobial activity due to sulfur’s nucleophilic reactivity, whereas sulfonyl derivatives are more often optimized for target specificity and systemic transport .
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to ’s triazole sulfonates, involving condensation of triazole precursors with sulfonated aryl halides. However, the steric bulk of the isopropyl and ethoxy groups may require optimized reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
